molecular formula C19H20N2O5S B11824177 [(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

Cat. No.: B11824177
M. Wt: 388.4 g/mol
InChI Key: AALUNZXTRULWQG-OALUTQOASA-N
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Description

[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[410]heptan-6-yl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of high-yielding reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The methanol group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methanol group can yield a variety of functionalized derivatives.

Scientific Research Applications

[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action for [(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The nitro and sulfonyl groups are likely involved in binding interactions with proteins or enzymes, influencing their activity and function. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its combination of a nitrobenzenesulfonyl group and a rigid bicyclic framework. This combination provides distinct chemical reactivity and potential for specific biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

[(1S,6S)-3-(4-nitrophenyl)sulfonyl-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

InChI

InChI=1S/C19H20N2O5S/c22-14-18-10-11-20(13-19(18,12-18)15-4-2-1-3-5-15)27(25,26)17-8-6-16(7-9-17)21(23)24/h1-9,22H,10-14H2/t18-,19-/m0/s1

InChI Key

AALUNZXTRULWQG-OALUTQOASA-N

Isomeric SMILES

C1CN(C[C@]2([C@@]1(C2)CO)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN(CC2(C1(C2)CO)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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